molecular formula C5H6N2OS B13042211 5-methylsulfanyl-3H-pyrimidin-4-one

5-methylsulfanyl-3H-pyrimidin-4-one

Cat. No.: B13042211
M. Wt: 142.18 g/mol
InChI Key: WVUXZQFESGOSIM-UHFFFAOYSA-N
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Description

5-Methylsulfanyl-3H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. It features a pyrimidine ring substituted with a methylsulfanyl group at the 5-position and a keto group at the 4-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methylsulfanyl-3H-pyrimidin-4-one can be achieved through several methods. One common approach involves the heterocyclization of 3-aminoazoles with 5-[bis(methylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-diones . This reaction typically requires heating under reflux conditions to facilitate the formation of the desired pyrimidinone structure.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of heterocyclic synthesis and optimization of reaction conditions, such as temperature, solvent, and catalysts, are likely to be applied to scale up the production process.

Mechanism of Action

The mechanism of action of 5-methylsulfanyl-3H-pyrimidin-4-one involves its interaction with molecular targets and pathways within biological systems. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions can modulate cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylsulfanyl-3H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of the methylsulfanyl group allows for targeted modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C5H6N2OS

Molecular Weight

142.18 g/mol

IUPAC Name

5-methylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C5H6N2OS/c1-9-4-2-6-3-7-5(4)8/h2-3H,1H3,(H,6,7,8)

InChI Key

WVUXZQFESGOSIM-UHFFFAOYSA-N

Canonical SMILES

CSC1=CN=CNC1=O

Origin of Product

United States

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